2-Amino-2-cycloheptylacetic acid
Description
Historical Context and Early Investigations of Cyclic Alpha-Amino Acids
The journey into the world of amino acids began in the early 19th century, with the discovery and characterization of the 20 proteinogenic amino acids that form the fundamental building blocks of life. acs.orgnih.govnih.gov However, scientific curiosity soon expanded to amino acids beyond this canonical set. Cyclic alpha-amino acids, a class defined by a ring structure incorporating the alpha-carbon or as part of the side chain, have long been a subject of interest. Proline, a proteinogenic amino acid with a five-membered pyrrolidine (B122466) ring, is a well-known example that naturally introduces conformational constraints into polypeptide chains. molecularcloud.org
Early investigations into synthetic cyclic alpha-amino acids were driven by the desire to understand and control peptide conformation. nih.gov Researchers recognized that incorporating cyclic structures into a peptide backbone would significantly limit its flexibility. iupac.org This led to the development of various synthetic methodologies to create these unique building blocks. researchgate.net A significant advancement in this area was the synthesis of α,α-disubstituted amino acids, where the alpha-hydrogen is replaced by an alkyl group, forming a cyclic structure with the side chain. jst.go.jp These early studies laid the groundwork for using cyclic amino acids as tools to enforce specific secondary structures, such as turns and helices, in synthetic peptides. capes.gov.brresearchgate.net
Significance within Non-Proteinogenic Amino Acid Chemistry
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of humans but are found in various life forms such as bacteria, fungi, and plants. nih.gov In modern drug discovery and peptide chemistry, NPAAs have become indispensable tools for creating peptide-based therapeutics with improved properties. nih.govnih.gov The incorporation of NPAAs can fundamentally alter the biological and pharmacological characteristics of a peptide. nih.gov
The primary significance of cyclic alpha-amino acids like 2-Amino-2-cycloheptylacetic acid lies in the conformational constraint they impose on peptide structures. capes.gov.brcore.ac.uk Unlike their linear counterparts, which can adopt numerous conformations in solution, peptides containing cyclic residues are "locked" into a more rigid and predictable three-dimensional shape. nih.goviupac.org This structural pre-organization offers several key advantages:
Enhanced Potency and Selectivity: By constraining a peptide into its bioactive conformation—the specific shape required to bind to a biological target like a receptor or enzyme—its potency can be dramatically increased. nih.gov This conformational restriction can also enhance selectivity for a specific target, reducing off-target effects. iupac.org
Increased Metabolic Stability: Peptides are often susceptible to degradation by proteases in the body. The unnatural structure of cyclic amino acids can render the peptide resistant to enzymatic cleavage, thereby prolonging its biological activity. nih.gov
Improved Bioavailability: The conformational rigidity can contribute to improved membrane permeability, a crucial factor for the oral bioavailability of peptide drugs. nih.gov
The seven-membered cycloheptyl ring of this compound provides a distinct level of conformational restriction compared to smaller cyclic analogs like cyclopentyl or cyclohexyl derivatives, offering a unique tool for fine-tuning peptide architecture.
Overview of Research Domains for this compound
The unique properties of this compound position it as a valuable building block in several key research domains. Its application is primarily centered on the synthesis of peptides and peptidomimetics with precisely controlled structures for therapeutic and biotechnological purposes.
Key research areas include:
Medicinal Chemistry and Drug Discovery: The foremost application is in the design of novel peptide-based drugs. molecularcloud.org Researchers incorporate this compound into peptide sequences to develop potent and selective agonists or antagonists for a variety of disease targets, including those implicated in cancer, inflammation, and neurological disorders. molecularcloud.orgiupac.org
Peptide Synthesis and Conformation: It serves as a tool in fundamental studies of peptide structure and folding. By systematically replacing standard amino acids with conformationally constrained ones like this compound, scientists can probe the relationship between structure and function. nih.gov
Biomaterials Science: The development of novel biomaterials is another emerging area. Peptides containing these constrained amino acids can be designed to self-assemble into well-defined nanostructures, such as hydrogels or nanofibers, for applications in tissue engineering and drug delivery. molecularcloud.org
Catalysis: Modified cyclic amino acids have been explored for their potential as catalysts in various chemical reactions, leveraging their defined stereochemistry to achieve high selectivity. molecularcloud.org
The ongoing exploration of this compound and other cyclic NPAAs continues to expand the toolkit for creating sophisticated molecular architectures with tailored functions.
Physicochemical Properties of Selected Cyclic Alpha-Amino Acids
| Property | 2-Amino-2-cyclopropylacetic acid | 2-Amino-2-cyclohexylacetic acid | This compound |
| Molecular Formula | C5H9NO2 | C8H15NO2 | C9H17NO2 |
| Molecular Weight | 115.13 g/mol nih.gov | 157.21 g/mol scbt.com | 171.24 g/mol |
| IUPAC Name | 2-amino-2-cyclopropylacetic acid nih.gov | 2-amino-2-cyclohexylacetic acid bldpharm.com | (2S)-amino(cycloheptyl)ethanoic acid sigmaaldrich.com |
| CAS Number | 15785-26-9 nih.gov | 5664-29-9 bldpharm.com | 1447714-17-1 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cycloheptylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQOIMQMLOTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 2 Cycloheptylacetic Acid
Established Synthetic Pathways to the 2-Amino-2-cycloheptylacetic Acid Scaffold
The fundamental structure of this compound can be assembled through several established synthetic routes for α-amino acids. These methods typically involve the formation of the key α-carbon-nitrogen and α-carbon-carboxyl bonds.
Classic approaches like the Strecker synthesis and the Gabriel synthesis offer versatile pathways to racemic α-amino acids. khanacademy.orgyoutube.com
Strecker Synthesis : This method involves the reaction of an aldehyde or ketone (in this case, cycloheptanecarboxaldehyde) with ammonia (B1221849) and potassium cyanide. youtube.com The initial product is an α-aminonitrile, which is then hydrolyzed to yield the desired α-amino acid. youtube.com The simplicity and efficiency of the Strecker synthesis make it an elegant approach. youtube.com
Gabriel Synthesis : A variation, the Gabriel malonic ester synthesis, can also be employed. youtube.com This route begins with the alkylation of a phthalimidomalonic ester with a cycloheptyl halide. youtube.com Subsequent hydrolysis and decarboxylation yield the target amino acid. youtube.comyoutube.com This method utilizes a protected form of the amino group to prevent multiple alkylations. youtube.com
Another common strategy involves the alkylation of glycine (B1666218) derivatives. For instance, achiral nickel(II) complexes of glycine-derived Schiff bases can be alkylated under phase-transfer catalysis conditions. rug.nl This method allows for the introduction of the cycloheptyl group onto the α-carbon of the glycine template. rug.nl
These foundational methods provide reliable access to the basic this compound scaffold, typically as a racemic mixture.
Stereoselective Synthesis Strategies for Enantiopure this compound
The biological activity of chiral molecules is often specific to a single enantiomer. Consequently, the development of stereoselective methods to produce enantiopure this compound is of paramount importance.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For instance, photoredox catalysis has been used for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a pathway to unnatural α-amino acids. nih.gov This method allows for the use of readily available carboxylic acids as radical precursors. nih.gov
Palladium-catalyzed asymmetric allylation of β-keto-α-aminophosphonates has also been reported as a method for synthesizing chiral α-amino phosphonates, which are analogues of α-amino acids. nih.gov Asymmetric phase-transfer catalysis, using chiral catalysts like cinchonine (B1669041) derivatives, has been applied to the alkylation of nickel(II) complexes of glycine, yielding enantiomerically enriched α-amino acids. rug.nl
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org
Commonly used chiral auxiliaries include oxazolidinones and camphor-derived auxiliaries. wikipedia.orgnumberanalytics.com For example, an oxazolidinone can be acylated and then deprotonated to form a rigid, chelated enolate. williams.edu The subsequent alkylation with a cycloheptyl halide would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. williams.edu The Schöllkopf auxiliary, a bis-lactim ether derived from valine and glycine, is another effective tool for the asymmetric synthesis of α-amino acids via diastereoselective alkylation. biosynth.com
The use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the diastereoselective alkylation of acetoacetates has been shown to produce enol ethers with high diastereomeric excess. nih.gov These intermediates can then be converted into optically active α,α-disubstituted amino acids. nih.gov
Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green chemistry approach for amino acid synthesis. rsc.org Aminotransferases (also known as transaminases) are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov
For the synthesis of this compound, a suitable ω-transaminase could be used to convert cycloheptylglyoxylic acid into the desired amino acid with high enantiopurity. nih.gov The reaction is often driven to completion by using an amino donor like alanine (B10760859) or aspartate, with the co-product being pyruvate (B1213749) or oxaloacetate, respectively. nih.gov Engineered D-amino acid dehydrogenases have also been employed in the reductive amination of various α-keto acids to produce D-amino acids. mdpi.com
Multi-enzyme cascade reactions can also be designed for the synthesis of chiral amino acids. nih.gov For example, a cascade involving an L-amino acid deaminase and a stereoselective D-aminotransferase can convert an L-amino acid into its D-enantiomer. mdpi.com
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods.
Crystallization-based resolution : This method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as (R)- or (S)-mandelic acid. nih.gov The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. nih.gov Crystallization-induced asymmetric transformation is an advanced technique where one enantiomer is selectively crystallized from a solution while the other enantiomer in the solution is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net
Chromatographic resolution : Diastereomeric derivatives of the racemic amino acid can be separated by chromatography. google.com For example, the racemic amino acid can be converted into diastereomeric esters using an optically active alcohol, like menthol, and then separated on a chromatographic column. google.com The separated esters are then hydrolyzed to yield the pure enantiomers of the amino acid. google.com
Enzymatic resolution is another powerful technique. For instance, an acylase can selectively hydrolyze the N-acyl derivative of the L-amino acid in a racemic mixture, leaving the N-acyl-D-amino acid unreacted. google.com The resulting free L-amino acid and the acylated D-amino acid can then be easily separated. google.com
Protecting Group Strategies and Their Impact on Synthetic Efficiency
Amino Protecting Groups: The amino group is typically protected as a carbamate. organic-chemistry.org Common amino protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) and removed with a strong acid like trifluoroacetic acid (TFA). libretexts.org
Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl and removed under basic conditions, often with a solution of piperidine (B6355638) in an organic solvent. libretexts.orgwikipedia.org
Carboxylic Acid Protecting Groups: The carboxylic acid group is often protected as an ester. libretexts.org
Methyl or Ethyl Esters: Easily formed and can be removed by hydrolysis with a base like sodium hydroxide. libretexts.org
Benzyl (Bn) Esters: Can be removed by hydrogenolysis, which is a mild method that often does not affect other functional groups. youtube.com
The use of orthogonal protecting groups is a key strategy in complex syntheses. wikipedia.org This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. wikipedia.org For example, an Fmoc-protected amino group can be deprotected with a base, while a tert-butyl ester-protected carboxyl group remains intact, only to be removed later with an acid. wikipedia.org
The efficiency of a synthesis is not only determined by the yield of each step but also by the ease of introducing and removing the protecting groups. organic-chemistry.org The ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and easy to remove in high yield without affecting other parts of the molecule. organic-chemistry.org
Interactive Data Tables
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Application |
| Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol (B89426) reactions wikipedia.orgwilliams.edu |
| Camphorsultam | Camphor-derived | Michael additions, aldol reactions wikipedia.org |
| Schöllkopf Auxiliary | Amino acid-derived | Diastereoselective alkylation of glycine biosynth.com |
| (S,S)-cyclohexane-1,2-diol | Diol | Diastereoselective alkylation of β-keto esters nih.gov |
Table 2: Protecting Groups for Amino Acid Synthesis
| Protecting Group | Functional Group Protected | Introduction Reagent | Deprotection Conditions |
| Boc | Amino | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) libretexts.org |
| Fmoc | Amino | Fmoc-Cl | Base (e.g., 20% piperidine) libretexts.orgwikipedia.org |
| Benzyl (Bn) Ester | Carboxylic Acid | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) youtube.com |
| Methyl/Ethyl Ester | Carboxylic Acid | Methanol/Ethanol, acid catalyst | Base hydrolysis (e.g., NaOH) libretexts.org |
Convergent and Linear Synthesis Strategies for Complex Derivatives
The creation of more complex structures from this compound, such as N-acyl derivatives and dipeptides, relies on well-established principles of organic synthesis, categorized as either linear or convergent approaches.
A linear synthesis involves the sequential modification of the parent amino acid in a step-by-step manner. For instance, to create an N-acyl derivative, one would start with this compound and introduce an acyl group to the amino functionality. A common strategy involves the protection of the carboxylic acid group, followed by acylation of the free amine, and subsequent deprotection. A widely used protecting group for the amine is the tert-butyloxycarbonyl (Boc) group, which can be introduced to form N-Boc-2-amino-2-cycloheptylacetic acid. This intermediate is commercially available for analogous structures like the cyclopentyl derivative, suggesting a feasible route for the cycloheptyl version. The synthesis would then proceed by coupling the desired acyl chloride or anhydride (B1165640) with the deprotected amino group.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the final molecule, which are then combined in the later stages. This approach is particularly efficient for the synthesis of larger, more complex molecules like dipeptides. In the context of a dipeptide containing a this compound residue, one fragment would be the protected this compound, and the other would be another protected amino acid. These two fragments are then coupled together using a peptide coupling reagent.
A common method for peptide bond formation is the use of coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) (BOP reagent). This reagent facilitates the formation of an amide bond between the carboxylic acid of one amino acid and the amino group of another. For example, to synthesize a dipeptide where this compound is the N-terminal residue, its carboxylic acid would be activated by the BOP reagent and then reacted with the amino group of the C-terminal amino acid. Conversely, if it were the C-terminal residue, its amino group would react with the activated carboxylic acid of the N-terminal amino acid.
Chemical Transformations and Derivatives of 2 Amino 2 Cycloheptylacetic Acid
Synthesis of Carboxylic Acid Derivatives (e.g., esters, amides)
The carboxylic acid moiety of 2-amino-2-cycloheptylacetic acid is a key site for derivatization, readily undergoing esterification and amidation to produce a variety of functional compounds.
Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an appropriate alcohol. However, to avoid side reactions and protect the amino group, it is common practice to first protect the amine before carrying out the esterification.
Amidation: The formation of amides from this compound is a critical reaction, particularly for its incorporation into peptide-like structures. This transformation is typically achieved by activating the carboxylic acid, which then readily reacts with a primary or secondary amine. hepatochem.com A host of coupling reagents have been developed for this purpose to ensure high yields and minimize side reactions, especially racemization. hepatochem.comresearchgate.net
Common strategies for amide bond formation include:
Carbodiimide Method: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com This intermediate then reacts with an amine to form the amide bond. To suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov
Onium Salt Method: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are highly efficient coupling reagents that convert the carboxylic acid into an activated ester, facilitating rapid amide bond formation with minimal side products. fishersci.co.ukpeptide.com
A general protocol for amide synthesis using HATU involves dissolving the carboxylic acid in a solvent like DMF, adding HATU and a base such as DIEA, followed by the amine. The reaction typically proceeds smoothly at room temperature. fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Typical Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, HOAt | Forms a highly reactive O-acylisourea intermediate. peptide.com |
| Phosphonium Salts | PyBOP, BOP | - | Rapid coupling with fewer hazardous byproducts than BOP. peptide.com |
| Aminium/Uronium Salts | HATU, HBTU | - | Reacts faster with less epimerization compared to HBTU. peptide.com |
Modifications and Functionalization of the Cycloheptyl Ring
Direct functionalization of the saturated cycloheptyl ring presents a greater synthetic challenge compared to derivatization at the carboxyl or amino groups. The C-H bonds of the cycloalkane are generally unreactive. However, strategies from modern organic synthesis can be proposed for its modification.
Another hypothetical strategy is oxidative ring cleavage. This process would involve breaking the C-C bonds of the ring to form a linear chain with functional groups at either end. For example, ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage are common methods for cleaving cyclic olefins. While the cycloheptyl ring is saturated, initial dehydrogenation to introduce a double bond could open up this pathway, allowing for the synthesis of novel linear amino acid derivatives.
Derivatization at the Amino Group (e.g., N-protection, N-alkylation)
The amino group is a primary site for modification, allowing for the synthesis of a wide array of derivatives through N-protection and N-alkylation. These transformations are fundamental in peptide synthesis and the development of peptidomimetics. publish.csiro.au
N-Protection: Protecting the α-amino group is a crucial step in many synthetic sequences to prevent its unwanted reactivity, particularly during peptide coupling. total-synthesis.com Two of the most common acid-labile and base-labile protecting groups in peptide chemistry are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. total-synthesis.comtotal-synthesis.com
Boc Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is stable to a wide range of nucleophiles and bases but can be easily removed with mild acids like trifluoroacetic acid (TFA). total-synthesis.comorganic-chemistry.org
Fmoc Protection: The Fmoc group is installed using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.com It is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. total-synthesis.comresearchgate.net This orthogonality to the Boc group is a cornerstone of modern solid-phase peptide synthesis. total-synthesis.com
N-Alkylation: The synthesis of N-alkylated amino acids is of significant interest as this modification can enhance the metabolic stability and conformational properties of peptides. manchester.ac.uk Several methods exist for the N-alkylation of amino acids:
Direct Catalytic Alkylation: A powerful and atom-economic method involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by ruthenium or iron complexes. nih.govresearchgate.net This method is highly selective and produces water as the only byproduct. nih.gov
Reductive Amination: This classic method involves the reaction of the amino acid with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to the corresponding N-alkylated amine. manchester.ac.uk
Alkylation of Protected Amines: N-alkylation can also be performed on a protected amino acid. For instance, an N-Boc protected amino acid can be converted to its dianion using a strong, hindered base and then selectively alkylated at the nitrogen with an alkyl halide. google.com
Incorporation into Hybrid Molecular Structures
The unique steric and conformational properties imparted by the cycloheptyl group make this compound an attractive building block for incorporation into larger, hybrid molecular structures, particularly peptidomimetics. medchemexpress.comnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation. nih.govazolifesciences.com
The introduction of non-natural amino acids like this compound can enforce specific secondary structures, such as β-turns, or provide novel side-chain topographies for exploring interactions with biological targets. nih.gov The synthesis of these hybrid molecules typically involves the strategies outlined previously: protection of the amino and carboxyl groups, followed by stepwise coupling reactions to build the desired molecular scaffold. nih.gov The use of D-amino acid versions of the compound can further enhance enzymatic resistance. nih.gov
For example, the compound could be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The Fmoc-protected version of this compound would be coupled to a resin-bound amino acid or peptide chain. After coupling, the Fmoc group is removed with a base, and the next protected amino acid is added, repeating the cycle until the desired sequence is assembled.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-hydroxybenzotriazole (HOBt) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |
| N,N-Diisopropylethylamine (DIEA) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Trifluoroacetic acid (TFA) |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Piperidine |
| N,N-Dimethylformamide (DMF) |
2 Amino 2 Cycloheptylacetic Acid As a Chiral Building Block in Advanced Organic Synthesis
Applications in Asymmetric Synthesis Beyond Direct Incorporation
The primary application of 2-amino-2-cycloheptylacetic acid in asymmetric synthesis is its use as a chiral building block after its own stereoselective synthesis. The synthesis of its derivatives in an enantiomerically pure form is a key step that enables its incorporation into larger, more complex chiral molecules. A notable example is the asymmetric synthesis of the tert-butyl ester of this compound.
This synthesis is achieved through a chiral phase-transfer catalysis reaction. googleapis.com Specifically, the Schiff base of glycine (B1666218) tert-butyl ester, N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with cycloheptyl bromide. The stereochemical outcome of the reaction is controlled by a chiral phase-transfer catalyst. googleapis.comresearchgate.net This method allows for the efficient production of the chiral amino acid derivative, which can then be deprotected and used in subsequent synthetic steps. googleapis.com
The reaction highlights a powerful strategy for preparing α-alkyl-α-amino acids with high enantioselectivity. googleapis.comresearchgate.net The resulting chiral this compound derivative is a valuable intermediate for the synthesis of pharmaceutically active compounds, such as P2X7 receptor antagonists. googleapis.comgoogle.com
Table 1: Components in the Asymmetric Synthesis of this compound tert-butyl ester googleapis.comresearchgate.net
| Component | Role |
| N-(diphenylmethylene)glycine tert-butyl ester | Glycine equivalent (pro-nucleophile) |
| Cycloheptyl bromide | Alkylating agent |
| (R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide | Chiral Phase-Transfer Catalyst |
| Cesium Hydroxide Monohydrate (CsOH·H₂O) | Base |
| Toluene | Solvent |
Role in the Construction of Macrocyclic and Conformationally Constrained Architectures
The incorporation of α,α-disubstituted amino acids, such as this compound, is a well-established strategy for introducing conformational constraints in peptides and other organic molecules. The bulky cycloheptyl group restricts the rotation around the N-Cα and Cα-C' bonds, influencing the local conformation and promoting the formation of stable secondary structures like β-turns and helices.
While specific examples of macrocycles constructed directly from this compound are not extensively reported in the literature, the principles of peptide and peptidomimetic design suggest its utility in this area. The conformational rigidity imparted by the cycloheptyl group can be exploited to pre-organize a linear precursor for macrocyclization, potentially increasing the efficiency of the ring-closing reaction and favoring the formation of a specific conformer. Such conformationally constrained macrocycles are of great interest in drug discovery as they can exhibit improved metabolic stability, receptor affinity, and cell permeability.
Design of Novel Molecular Scaffolds
The unique three-dimensional structure of this compound makes it an attractive component for the design of novel molecular scaffolds. A molecular scaffold serves as a core structure upon which functional groups can be appended to create a library of compounds for biological screening. The incorporation of the cycloheptyl moiety introduces a significant lipophilic and sterically demanding feature into the scaffold.
This can be advantageous in several ways:
Exploring New Chemical Space: It allows for the creation of molecules with shapes that are not readily accessible using standard proteinogenic amino acids.
Improving Pharmacokinetic Properties: The lipophilicity of the cycloheptyl group can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Enhancing Potency and Selectivity: The defined spatial orientation of substituents on a rigid scaffold can lead to more specific interactions with biological targets.
Development of Chiral Ligands and Catalysts
While this compound itself is more commonly used as a building block, the principles of its own synthesis inform the development of new chiral catalysts. The successful asymmetric synthesis of its tert-butyl ester relies on a complex chiral phase-transfer catalyst derived from dinaphthol. googleapis.comresearchgate.net This demonstrates the power of using highly structured, chiral, non-covalent catalysts to control stereochemistry in the synthesis of α,α-disubstituted amino acids.
The development of such catalysts is an active area of research. The insights gained from the synthesis of molecules like this compound can guide the design of new generations of catalysts with improved reactivity and selectivity for a broader range of substrates. The quest for efficient and versatile catalysts for the synthesis of non-natural amino acids is crucial for advancing medicinal chemistry and materials science.
Incorporation into Peptides and Peptide Mimetics: a Focus on Unnatural Amino Acid Applications
Methodologies for Peptide Synthesis Incorporating 2-Amino-2-cycloheptylacetic Acid
The chemical synthesis of peptides is broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of sterically hindered amino acids like this compound often requires modifications to standard protocols to ensure efficient coupling.
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support. nih.gov The general cycle involves the deprotection of the N-terminal protecting group (commonly Fmoc or Boc) of the growing peptide chain, followed by the coupling of the next N-protected amino acid. nih.govaddgene.org
The bulky nature of the cycloheptyl group in this compound can present steric challenges during the coupling step, potentially leading to incomplete or slow reactions. To overcome this, several adaptations to standard SPPS protocols may be necessary:
Coupling Reagents: The choice of coupling reagent is critical. More potent activating reagents are often required to facilitate the formation of the peptide bond with a sterically hindered amino acid. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can be used, more robust reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often preferred due to their higher reactivity and ability to overcome steric hindrance.
Reaction Conditions: Extending the coupling reaction time and employing a higher concentration of the activated amino acid can help drive the reaction to completion. Double coupling, where the coupling step is repeated, is another common strategy to ensure that all free amines on the resin have reacted.
Solvent Choice: The choice of solvent can influence the swelling of the resin and the solubility of the reagents, thereby affecting reaction efficiency. While N,N-dimethylformamide (DMF) is standard, the use of more polar solvents or solvent mixtures may be beneficial in some cases.
Table 1: Potential Adaptations in SPPS for Incorporating this compound
| Parameter | Standard SPPS | Adaptation for Cycloheptylglycine | Rationale |
| Coupling Reagent | DCC, DIC | HATU, HBTU, COMU | Overcome steric hindrance from the bulky cycloheptyl group. |
| Reaction Time | 30-60 minutes | 2-4 hours or longer | Allow sufficient time for the sterically hindered coupling to proceed. |
| Coupling Strategy | Single coupling | Double coupling | Ensure complete acylation of the N-terminal amine. |
| Amino Acid Excess | 2-4 equivalents | 4-6 equivalents or higher | Drive the equilibrium towards product formation. |
Solution-phase peptide synthesis, while less common for long peptides, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. nih.gov In this approach, the peptide is synthesized in solution, and purification is performed after each step. nih.gov
Similar to SPPS, the incorporation of this compound in solution-phase synthesis requires careful selection of coupling reagents to manage its steric bulk. The principles of using highly active coupling reagents and optimizing reaction conditions are equally applicable here. ethz.ch An advantage of solution-phase synthesis is that intermediates can be isolated and characterized at each stage, allowing for more precise control over the reaction. nih.gov However, the purification of each intermediate can be time-consuming.
Strategies for Ribosomal Incorporation of Unnatural Amino Acids
The site-specific incorporation of unnatural amino acids into proteins using the cell's translational machinery is a powerful tool in chemical biology. addgene.orgethz.ch This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins. addgene.orgwikipedia.org While direct evidence for the ribosomal incorporation of this compound is not prevalent, the general strategies developed for other non-proteinogenic amino acids could be adapted.
The core requirements for ribosomal incorporation of an unnatural amino acid are:
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the unnatural amino acid and not any of the canonical 20 amino acids. ethz.chrsc.org
An orthogonal tRNA that is not recognized by any of the endogenous aaRSs but is charged by the orthogonal aaRS. ethz.chrsc.org
A unique codon , often a repurposed stop codon like the amber codon (UAG), to encode the unnatural amino acid. addgene.orgwikipedia.org
The development of an orthogonal aaRS/tRNA pair for this compound would involve directed evolution or rational design of an existing aaRS to accommodate the bulky cycloheptyl side chain in its active site. The efficiency of ribosomal incorporation of bulky amino acids can be a challenge, and factors such as the efficiency of tRNA charging and the ability of the ribosome to accommodate the modified aminoacyl-tRNA can influence the yield of the final protein. nih.govnih.gov
Influence of this compound on Peptide Secondary Structure and Folding
The incorporation of conformationally constrained amino acids is a well-established strategy to control the secondary structure of peptides. nih.gov The bulky and rigid cycloheptyl group of this compound is expected to have a significant impact on the conformational freedom of the peptide backbone.
The presence of the cycloheptyl ring can:
Induce Turns: The steric bulk of the cycloheptyl group can favor specific dihedral angles (phi and psi) in the peptide backbone, leading to the formation of well-defined turn structures, such as β-turns or γ-turns.
Restrict Flexibility: By limiting the range of accessible conformations, the cycloheptylglycine residue can pre-organize the peptide into a more rigid structure, which can be advantageous for binding to a specific biological target.
The precise influence of this compound on secondary structure will depend on its position within the peptide sequence and the nature of the surrounding amino acids. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are essential for elucidating the conformational effects of this unnatural amino acid.
Structural Design Principles for Peptidomimetics Containing Cycloheptylglycine
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. drugdesign.orgnih.gov The unique structural features of this compound make it an attractive building block for the design of peptidomimetics.
Key design principles for incorporating cycloheptylglycine into peptidomimetics include:
Conformational Scaffolding: The rigid cycloheptyl ring can serve as a scaffold to orient key pharmacophoric groups in a specific three-dimensional arrangement, mimicking the bioactive conformation of a parent peptide.
Side-Chain Mimicry: The cycloheptyl group can act as a mimic for the side chains of natural amino acids, such as phenylalanine or leucine, but with a fixed conformation. This can lead to increased receptor selectivity and affinity. nih.gov
Backbone Modification: Incorporating cycloheptylglycine into the peptide backbone introduces a non-natural element that can enhance resistance to enzymatic degradation by proteases.
The rational design of peptidomimetics containing this compound often involves computational modeling to predict the conformational preferences of the molecule and to design structures that fit a specific receptor binding site. nih.gov By leveraging the conformational constraints imposed by the cycloheptyl ring, it is possible to design potent and selective peptidomimetics with improved drug-like properties.
Computational and Conformational Analysis of 2 Amino 2 Cycloheptylacetic Acid and Its Analogues
Theoretical Approaches to Conformational Landscape Exploration (e.g., Molecular Mechanics, Quantum Mechanics)
The conformational analysis of cyclic molecules like 2-amino-2-cycloheptylacetic acid is foundational to understanding their behavior. Theoretical methods are indispensable for navigating the complex energy surfaces of these molecules.
Molecular Mechanics (MM) employs classical physics principles to model the energy of a molecule as a function of its geometry. This approach is computationally efficient, making it suitable for scanning the vast conformational space of flexible molecules. For cycloheptane (B1346806), the parent ring of this compound, MM calculations have been instrumental in identifying the most stable conformations, which are typically the twist-chair and chair forms. slideshare.netmsu.edu The introduction of the amino acid side chain adds further complexity, and MM methods can be used to explore the rotational possibilities of the C-C and C-N bonds of the side chain in conjunction with the ring puckering.
Quantum Mechanics (QM) offers a more accurate description of molecular energies and properties by solving the Schrödinger equation. While computationally more demanding than MM, QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into the electronic structure and subtle energetic differences between conformers. biomedres.usresearchgate.net For instance, DFT computations have been used to investigate the energy, vibrations, and dynamics of numerous cycloheptane conformers. biomedres.us QM/MM hybrid methods combine the strengths of both approaches, treating a critical part of the molecule (e.g., the amino acid moiety and its immediate environment) with QM and the remainder with MM. rsc.orgrsc.org This allows for a high level of accuracy where it is most needed while maintaining computational feasibility for larger systems. rsc.orgrsc.org
The exploration of the conformational landscape often begins with a systematic or stochastic search to generate a wide range of possible structures. These initial geometries are then optimized using MM or QM methods to find the local energy minima. The relative energies of these minima indicate their populations at a given temperature, providing a comprehensive picture of the molecule's preferred shapes.
Table 1: Comparison of Theoretical Approaches for Conformational Analysis
| Method | Principles | Advantages | Limitations |
| Molecular Mechanics (MM) | Classical physics (balls and springs model) | Computationally fast, suitable for large molecules and extensive conformational searches. nih.gov | Less accurate, does not explicitly treat electrons, relies on parameterization. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation | High accuracy, provides electronic properties, suitable for studying reaction mechanisms. researchgate.net | Computationally expensive, limited to smaller systems or shorter timescales. |
| Hybrid QM/MM | Combines QM for a core region and MM for the surroundings | Balances accuracy and computational cost, suitable for studying reactions in large systems like enzymes. rsc.orgrsc.org | The interface between QM and MM regions can introduce artifacts. |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While theoretical methods like MM and QM provide a static picture of stable conformations, molecules are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement of atoms and molecules over time, governed by the forces calculated using a force field (an extension of MM principles). nih.govnih.gov
MD simulations provide a "movie" of the molecule's behavior, revealing not only the preferred conformations but also the transitions between them. nih.gov For this compound, MD simulations can elucidate:
The flexibility of the cycloheptane ring and the timescales of ring inversions.
The rotational dynamics of the amino acid side chain.
The influence of solvent on the conformational preferences. nih.gov
The dynamic interactions with other molecules, such as receptors or enzymes.
By analyzing the trajectories from MD simulations, researchers can calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Free energy calculations, such as umbrella sampling or metadynamics, can be applied to MD trajectories to quantify the energy barriers between different conformational states. unifi.it
Analysis of Cycloheptane Ring Conformations and Stereoelectronic Effects
The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms. slideshare.netbiomedres.us The two most prominent families of conformations are the twist-chair and the chair , with the twist-chair generally being the most stable. slideshare.net The boat and twist-boat conformations are also part of the conformational landscape but are typically higher in energy. msu.edu
The interconversion between these conformers occurs through a process of pseudorotation, which involves low-energy pathways for ring puckering. biomedres.us The presence of a substituent, such as the amino acid group in this compound, can influence the relative energies of these conformers and the barriers to their interconversion.
Stereoelectronic effects play a crucial role in determining the stability of different conformations. These effects arise from the interaction of electron orbitals. For instance, transannular strain , which is a type of steric hindrance between atoms across the ring, is a significant destabilizing factor in certain cycloheptane conformations. slideshare.netmsu.edu The orientation of the C-N and C-COOH bonds of the amino acid substituent relative to the cycloheptane ring will be governed by a combination of steric and stereoelectronic interactions to minimize these unfavorable contacts.
Table 2: Key Conformations of the Cycloheptane Ring
| Conformation | Relative Energy (approximate) | Key Features |
| Twist-Chair | Lowest | Staggered bonds, reduced transannular strain. slideshare.net |
| Chair | Slightly higher than twist-chair | Can be more stable with certain substitution patterns. msu.edu |
| Boat | Higher energy | Eclipsed bonds and significant transannular strain. msu.edu |
| Twist-Boat | Intermediate energy | A twisted form of the boat, relieves some eclipsing strain. msu.edu |
Side-Chain Rotamer Preferences and Backbone-Dependent Analysis
The conformation of the amino acid side chain is described by a series of dihedral angles. The preferred values of these angles lead to distinct rotamers . The study of rotamer preferences is critical for understanding how amino acids, including non-proteinogenic ones like this compound, orient themselves in space. foxchase.orgscilit.com
The rotameric preferences of the side chain are not independent of the rest of the molecule. In the context of peptides and proteins, this is referred to as backbone-dependent rotamer analysis . fccc.edunih.gov While this compound is a single molecule, the principle remains the same: the conformation of the cycloheptane ring influences the preferred orientation of the amino acid side chain, and vice versa.
Computational methods can be used to generate rotamer libraries, which are statistical distributions of preferred side-chain conformations. fccc.edu These libraries are invaluable for predicting the three-dimensional structures of peptides and proteins containing these unusual amino acids. The analysis involves calculating the energy of the molecule as a function of the side-chain dihedral angles, often revealing that steric clashes are a primary determinant of rotamer preferences. foxchase.org
Prediction of Molecular Interactions and Binding Modes
A key application of computational analysis is the prediction of how a molecule like this compound will interact with biological targets, such as enzymes or receptors. This is crucial for drug discovery and design. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be used to place it into the active site of a target protein. The scoring functions used in docking estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing the properties of a set of molecules, including analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
MD simulations can also be employed to refine the results of docking studies and to provide a more dynamic picture of the binding process. nih.govnih.gov By simulating the ligand-protein complex over time, one can assess the stability of the predicted binding mode and identify key interactions that contribute to binding affinity.
Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms within the molecule. For 2-Amino-2-cycloheptylacetic acid, NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, confirming the presence of the cycloheptyl ring, the α-amino acid moiety, and their connectivity.
1D and 2D NMR Experiments (e.g., HSQC, DFC-COSY, NOESY)
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information on the types and numbers of protons and carbons. However, due to the complexity of the cycloheptyl ring, signal overlap is common. u-tokyo.ac.jp Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.edu For this compound, COSY would reveal the connections between the protons on adjacent carbons within the cycloheptyl ring, helping to trace the entire spin system of the ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. wikipedia.orgprinceton.eduresearchgate.net Each peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. springernature.com This is invaluable for assigning the ¹³C signals of the cycloheptyl ring and the α-carbon based on their corresponding, and more easily assigned, proton signals. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the cycloheptyl ring.
The table below outlines the expected NMR data for this compound based on its structure and data from analogous compounds.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Information Provided |
| α-H | ¹H NMR, COSY | ~3.5-4.0 | Signal for the proton on the α-carbon. |
| Cycloheptyl Hs | ¹H NMR, COSY | ~1.2-2.0 | A complex multiplet region for the 13 protons of the cycloheptyl ring. |
| NH₂ | ¹H NMR | Variable | Amine protons, often broad and exchangeable with D₂O. |
| COOH | ¹H NMR | Variable | Carboxylic acid proton, very broad and exchangeable with D₂O. |
| α-C | ¹³C NMR, HSQC | ~55-65 | Signal for the chiral α-carbon. |
| Cycloheptyl Cs | ¹³C NMR, HSQC | ~25-45 | Signals for the seven carbons of the cycloheptyl ring. |
| C=O | ¹³C NMR | ~170-180 | Signal for the carbonyl carbon of the carboxylic acid. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. The molecular weight of this compound is 171.24 g/mol . sigmaaldrich.com A common fragmentation pattern for α-amino acids involves the loss of the carboxylic acid group as carbon dioxide and water. researchgate.netnih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC-MS/MS)
Coupling chromatographic separation techniques with mass spectrometry enhances the analysis of complex mixtures and provides cleaner mass spectra.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a preferred method for analyzing amino acids as they are often polar and non-volatile. nih.gov LC separates the compound from impurities before it enters the mass spectrometer for analysis.
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, amino acids typically require derivatization to make them volatile. nih.gov This technique can provide high-resolution separation and detailed fragmentation patterns.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique offers rapid and efficient separation. nih.gov Tandem MS (MS/MS) involves selecting a precursor ion (the molecular ion of the analyte) and fragmenting it to produce a characteristic spectrum of product ions, which is highly specific for structural confirmation. researchgate.net
The expected mass spectrometric data for this compound is summarized below.
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 172.13 | Protonated molecular ion (parent ion). |
| [M-H₂O+CO]⁺ | 126.12 | A common fragment from the loss of the carboxyl group. |
| [M-NH₃]⁺ | 154.12 | Fragment resulting from the loss of ammonia (B1221849). |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.com For this compound, these techniques can confirm the presence of the amine (N-H), carboxylic acid (C=O, O-H), and alkane (C-H) functional groups. nih.govdundee.ac.uk
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | IR |
| N-H (Amine) | Stretching | 3200-3500 | IR, Raman |
| C-H (Alkane) | Stretching | 2850-3000 | IR, Raman |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | IR, Raman |
| N-H (Amine) | Scissoring/Bending | 1550-1650 | IR |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. dundee.ac.uk For a chiral molecule like this compound, this technique can unambiguously determine whether the sample is the (R)- or (S)-enantiomer, provided a suitable single crystal can be grown. rug.nl
Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases) for Enantiomeric Purity
Since this compound is a chiral compound, it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. cat-online.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. researchgate.net CSPs create a chiral environment that interacts differently with each enantiomer, causing one to travel through the column faster than the other, thus achieving separation. nih.gov For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective. sigmaaldrich.comsigmaaldrich.comnih.gov Crown ether-based CSPs are also widely used for the separation of primary amines and amino acids. nih.govresearchgate.net The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric excess (ee) or purity of the sample.
Exploration of 2 Amino 2 Cycloheptylacetic Acid in Supramolecular Chemistry and Materials Science
Self-Assembly Principles of Amino Acid-Based Systems
The self-assembly of amino acids and their derivatives is governed by a delicate balance of non-covalent interactions. These interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces, dictate the spontaneous organization of molecules into ordered supramolecular structures. acs.orgrsc.org The primary structure of the amino acid, particularly the nature of its side chain, plays a crucial role in directing the assembly process. nih.gov
Amino acids can be broadly categorized based on their side chains:
Hydrophilic: Polar and charged side chains tend to interact favorably with water.
Hydrophobic: Non-polar, aliphatic, and aromatic side chains are repelled by water, driving them to aggregate.
Aromatic: Side chains containing phenyl rings can engage in π-π stacking interactions, a significant driving force for self-assembly. rsc.orgrsc.org
The self-assembly process often leads to the formation of hierarchical structures. For instance, individual amino acid molecules may first form primary structures like tapes or ribbons, which then further assemble into more complex architectures such as fibers, nanotubes, or vesicles. acs.org The resulting macroscopic material, such as a hydrogel, derives its properties from these underlying nanoscale structures.
| Amino Acid Category | Primary Driving Forces for Self-Assembly | Typical Resulting Architectures |
| Charged | Electrostatic interactions, Hydrogen bonding | Fibrillar networks, Vesicles |
| Polar (uncharged) | Hydrogen bonding | Sheets, Ribbons |
| Aromatic | π-π stacking, Hydrophobic interactions | Nanotubes, Fibrils, Hydrogels |
| Aliphatic | Hydrophobic interactions, Van der Waals forces | Micelles, Vesicles, Crystalline sheets |
This table provides a generalized overview of self-assembly principles for different classes of amino acids.
Design of Supramolecular Architectures Incorporating 2-Amino-2-cycloheptylacetic Acid
The design of supramolecular architectures with this amino acid would likely leverage the significant hydrophobic nature of the cycloheptyl group. In aqueous environments, this large aliphatic ring would drive the molecules to aggregate to minimize contact with water. This hydrophobic collapse, coupled with hydrogen bonding between the amino and carboxyl groups of adjacent molecules, could lead to the formation of well-defined nanostructures.
Drawing a comparison with other cycloalkyl amino acids, such as those with cyclopentyl or cyclohexyl groups, it is anticipated that the larger cycloheptyl ring would lead to enhanced hydrophobic interactions. nih.gov The increased surface area of the cycloheptyl group would result in stronger van der Waals forces between the side chains, potentially leading to more stable and ordered assemblies. Studies on lysyl-tRNA synthetase inhibitors have shown that increasing the ring size from cyclopentyl to cyclohexyl and then to cycloheptyl can enhance binding affinity, a phenomenon attributed to better filling of hydrophobic pockets. nih.gov This suggests that the cycloheptyl group is highly effective at engaging in hydrophobic and van der Waals interactions.
| Cycloalkyl Side Chain | Relative Hydrophobicity (Predicted) | Potential Influence on Self-Assembly |
| Cyclopentyl | Moderate | Formation of basic self-assembled structures. |
| Cyclohexyl | High | Enhanced stability of assemblies compared to cyclopentyl. |
| Cycloheptyl | Very High | Potentially leading to highly stable, ordered supramolecular architectures due to strong hydrophobic and van der Waals forces. |
This table presents a predicted trend in hydrophobicity and its influence on self-assembly for cycloalkyl amino acids.
Role in the Development of Advanced Organic Materials (e.g., 2D materials, hydrogels)
The unique structural characteristics of this compound make it a promising candidate for the development of advanced organic materials like two-dimensional (2D) materials and hydrogels.
Hydrogels: Supramolecular hydrogels are water-swollen networks of self-assembled molecules. nih.gov The formation of a hydrogel from an amino acid derivative typically requires a balance between hydrophilic and hydrophobic interactions, leading to the formation of an entangled network of nanofibers that can trap large amounts of water. The bulky, hydrophobic cycloheptyl side chain of this compound could be a key driver for the formation of such nanofibrous networks. The self-assembly process would be initiated by the hydrophobic effect, while hydrogen bonding between the amino acid backbones would stabilize the resulting fibers. The large size of the cycloheptyl group could influence the packing of the molecules and the mechanical properties of the resulting hydrogel. Research on phenylalanine derivatives has shown that even minor modifications to the side chain can significantly impact hydrogel properties. rsc.orgrsc.orgnih.gov
2D Materials: The development of 2D materials from the bottom-up self-assembly of small molecules is a burgeoning area of research. The formation of crystalline sheets from amino acids and their derivatives has been demonstrated, often driven by a combination of hydrogen bonding and side-chain interactions. While aromatic amino acids are often used to promote π-π stacking for 2D assembly, non-aromatic amino acids with aliphatic side chains can also form layered structures. youtube.com The assembly is typically governed by hydrophobic interactions and van der Waals forces between the side chains. The cycloheptyl group, with its significant van der Waals surface, could promote the formation of well-ordered, crystalline 2D sheets. The flexibility of the seven-membered ring might also allow for unique packing arrangements not achievable with smaller, more rigid cycloalkanes.
Intermolecular Interactions (e.g., hydrogen bonding, van der Waals forces, charge-transfer interactions)
The supramolecular behavior of this compound is dictated by a combination of intermolecular forces.
Hydrogen Bonding: Like all amino acids, the primary amino group and the carboxylic acid group are capable of forming strong hydrogen bonds. libretexts.org These interactions are fundamental to the formation of organized structures, such as β-sheet-like arrangements, which are common in the self-assembly of amino acids and peptides. nih.gov
Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. youtube.comucalgary.ca While individually weak, they become significant when summed over a large surface area. The bulky cycloheptyl group provides a large non-polar surface, making van der Waals interactions a dominant force in the self-assembly of this compound. researchgate.net The strength of these interactions is expected to be greater than that for smaller cycloalkanes like cyclopentane (B165970) and cyclohexane, leading to more stable assemblies. libretexts.org
Charge-Transfer Interactions: Charge-transfer interactions can occur between electron-donating and electron-accepting species. In the context of amino acids, interactions with metal ions or other organic molecules can lead to charge-transfer complex formation. fao.orgnih.gov While the aliphatic cycloheptyl group is not a traditional electron donor or acceptor, the amino and carboxyl groups can participate in such interactions, particularly in the presence of suitable binding partners.
| Interaction Type | Participating Groups in this compound | Predicted Role in Supramolecular Assembly |
| Hydrogen Bonding | Amino (-NH2) and Carboxyl (-COOH) groups | Directional interactions leading to ordered backbone packing (e.g., sheets, ribbons). |
| Van der Waals Forces | Cycloheptyl side chain | Major driving force for aggregation and stabilization of the hydrophobic core. |
| Hydrophobic Effect | Cycloheptyl side chain | Drives the initial aggregation in aqueous media to minimize exposure of the non-polar group to water. |
| Charge-Transfer Interactions | Amino and Carboxyl groups (with suitable partners) | Can be utilized to incorporate functionality, for example, through coordination with metal ions. |
This interactive table summarizes the key intermolecular interactions involving this compound and their predicted roles.
Future Prospects and Interdisciplinary Research Avenues
Innovations in Stereoselective Synthesis of Cycloheptylglycine Analogues
The synthesis of α-amino acids with high stereochemical purity remains a significant challenge in organic chemistry, particularly for sterically demanding structures like cycloheptylglycine. nih.gov Recent breakthroughs in synthetic methodologies are paving the way for more efficient and selective routes to these valuable compounds.
Future innovations are expected to focus on several key areas:
Asymmetric Catalysis : The development of novel chiral catalysts for the asymmetric synthesis of α,α-disubstituted amino acids is a primary focus. nih.gov Methods such as asymmetric hydrogenation of dehydro-amino acids, enantioselective alkylation of glycine (B1666218) derivatives, and asymmetric Strecker reactions are continually being refined. prismbiolab.com For cycloheptylglycine analogues, the challenge lies in designing catalysts that can accommodate the bulky cycloheptyl group while maintaining high enantioselectivity.
C-H Activation : Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. prismbiolab.com Future research will likely see the application of C-H activation strategies for the direct introduction of the cycloheptyl moiety or for the further derivatization of the cycloheptyl ring itself, allowing for the creation of a diverse library of analogues.
Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the formation of C-C bonds. nih.gov This technology holds promise for the synthesis of cycloheptylglycine analogues by enabling reactions that are not feasible with traditional thermal methods. nih.gov
Flow Chemistry : The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. The application of flow chemistry to the stereoselective synthesis of cycloheptylglycine could lead to more efficient and cost-effective production.
| Synthetic Strategy | Potential Advantages for Cycloheptylglycine Synthesis |
| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. nih.govprismbiolab.com |
| C-H Activation | Atom economy, direct functionalization of the cycloheptyl ring. prismbiolab.com |
| Photoredox Catalysis | Mild reaction conditions, access to novel reactive intermediates. nih.govnih.gov |
| Flow Chemistry | Improved safety, scalability, and process control. |
Expanding the Scope of Peptidomimetic Design
The incorporation of unnatural amino acids like cycloheptylglycine into peptides is a cornerstone of peptidomimetic design. nih.govnih.gov These modifications are used to enhance the therapeutic properties of peptides by improving their stability, potency, and bioavailability. nih.gov The bulky cycloheptyl side chain of cycloheptylglycine can induce specific conformational constraints in a peptide backbone, which can be exploited to lock the peptide into a biologically active conformation. nih.gov
Future directions in this area include:
Conformationally Restricted Peptides : The cycloheptyl group can be used to control the local conformation of a peptide chain, for example, by promoting the formation of β-turns or helical structures. nih.gov This can lead to peptides with increased receptor binding affinity and selectivity.
Protease Resistance : The steric bulk of the cycloheptyl side chain can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. nih.gov
Novel Peptide Scaffolds : The incorporation of cycloheptylglycine and its derivatives can lead to the development of novel peptide architectures with unique structural and functional properties.
| Application in Peptidomimetics | Effect of Cycloheptylglycine Incorporation |
| Conformational Control | Induces specific secondary structures (e.g., β-turns). nih.gov |
| Enzymatic Stability | Increases resistance to proteolytic degradation. nih.gov |
| Property Modulation | Enhances lipophilicity and can improve cell permeability. |
| Novel Scaffolds | Enables the creation of new peptide-based structures. |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
In the context of cycloheptylglycine, AI and ML can be applied to:
Predicting Bioactivity : ML models can be trained on existing data to predict the biological activity of novel cycloheptylglycine-containing peptides, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govsemanticscholar.org
De Novo Design : Generative AI models can design entirely new peptide sequences containing cycloheptylglycine with desired structural and functional properties. mit.eduoxfordglobal.com These models learn the underlying rules of protein and peptide structure to generate novel and functional designs. uchicago.eduthe-scientist.com
Optimizing Synthetic Routes : AI algorithms can be used to analyze complex reaction networks and propose the most efficient synthetic pathways for the production of cycloheptylglycine and its analogues.
Structure-Property Relationship Modeling : By analyzing large datasets, ML can help to elucidate the complex relationships between the chemical structure of cycloheptylglycine derivatives and their physicochemical and biological properties. drugtargetreview.com
| AI/ML Application | Contribution to Cycloheptylglycine Research |
| Bioactivity Prediction | Prioritizes synthetic targets and reduces experimental costs. nih.govsemanticscholar.org |
| De Novo Molecular Design | Generates novel peptide candidates with desired properties. mit.eduoxfordglobal.com |
| Synthetic Route Optimization | Proposes efficient and cost-effective manufacturing processes. |
| Structure-Property Modeling | Deepens the understanding of how structure influences function. drugtargetreview.com |
Contributions to Chemical Biology and Bioorganic Chemistry Research
Unnatural amino acids are invaluable tools in chemical biology and bioorganic chemistry for probing and manipulating biological systems. nih.gov The unique properties of cycloheptylglycine make it a valuable addition to the chemical biologist's toolkit.
Future contributions are anticipated in the following areas:
Probing Protein-Protein Interactions : The incorporation of cycloheptylglycine into peptides can be used to create potent and selective inhibitors of protein-protein interactions (PPIs). The bulky side chain can disrupt the binding interface between two proteins, providing a powerful tool to study the function of these interactions in health and disease.
Development of Chemical Probes : Cycloheptylglycine can be functionalized with reporter groups, such as fluorescent dyes or affinity tags. These modified amino acids can then be incorporated into peptides or proteins to create chemical probes for studying biological processes in living cells.
Engineering Novel Biocatalysts : The incorporation of unnatural amino acids into enzymes can lead to the creation of novel biocatalysts with altered substrate specificity, stability, or catalytic activity. nih.gov Cycloheptylglycine could be used to modify the active site of an enzyme to accommodate new substrates or to enhance its stability in non-natural environments.
Expanding the Genetic Code : Advanced techniques for genetic code expansion allow for the site-specific incorporation of unnatural amino acids into proteins in living organisms. nih.govacs.org The successful incorporation of cycloheptylglycine would open up new avenues for protein engineering and the creation of proteins with novel functions.
Q & A
Basic: What are the standard synthetic routes for 2-amino-2-cycloheptylacetic acid, and how are they optimized for yield and purity?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, starting with glycine derivatives and cycloheptyl precursors. A common approach includes:
- Acylation : Reacting glycine with acetic anhydride to introduce protective groups (e.g., acetamido) .
- Cycloheptyl Incorporation : Substitution or alkylation reactions to attach the cycloheptyl moiety, often using catalysts like palladium or nickel in cross-coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with HPLC or NMR (e.g., H/C) to confirm purity (>95%) and structural integrity .
Optimization Strategies : - Adjusting solvent polarity (e.g., DMF vs. THF) to enhance reaction efficiency.
- Screening temperatures (0–80°C) to balance reaction speed and byproduct formation.
- Using databases like REAXYS or PISTACHIO to validate synthetic feasibility .
Basic: How is the purity and structural integrity of this compound verified in academic research?
Answer:
Rigorous analytical techniques are employed:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 reverse-phase columns and acetonitrile/water gradients .
- Spectroscopy :
- H NMR : Peaks at δ 1.2–2.1 ppm (cycloheptyl protons) and δ 3.5–4.0 ppm (α-amino protons) confirm substitution patterns .
- IR Spectroscopy : Stretching bands at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] = 200.2 g/mol) .
Advanced: How can computational modeling predict optimal reaction pathways for synthesizing derivatives of this compound?
Answer:
Computational tools streamline reaction design:
- Retrosynthetic Analysis : AI platforms (e.g., Template_relevance models) leverage databases (PISTACHIO, BKMS_METABOLIC) to propose feasible one-step syntheses .
- DFT Calculations : Simulate transition states to evaluate energy barriers for key steps (e.g., cycloheptyl group attachment) .
- Solvent Optimization : COSMO-RS models predict solvent effects on reaction kinetics and selectivity .
Case Study : Modeling the substitution of the cycloheptyl group with thienyl () identified THF as optimal for minimizing steric hindrance .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-inflammatory effects) of this compound derivatives?
Answer:
Contradictions arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Assays : Replicate DPPH radical scavenging (antioxidant) and ELISA-based TNF-α inhibition (anti-inflammatory) under controlled conditions (pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., chloro, methyl) on the cycloheptyl ring to isolate bioactivity drivers .
- Meta-Analysis : Cross-reference data from PubChem and validated journals to identify outliers or methodological biases .
Advanced: What methodologies are used to study the interaction of this compound with biomolecular targets (e.g., enzymes or receptors)?
Answer:
Key techniques include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) between the compound and target proteins like COX-2 .
- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes (e.g., with cyclooxygenase) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mechanism .
Example : In studies of neuroactive derivatives, SPR revealed nanomolar affinity for GABA receptors, validated via patch-clamp electrophysiology .
Basic: What are the key applications of this compound in pharmaceutical research?
Answer:
The compound serves as:
- Drug Intermediate : Precursor for analgesics (e.g., cycloheptyl-modified NSAIDs) and anti-inflammatory agents .
- Chiral Building Block : Synthesis of enantiomerically pure compounds via resolution techniques (e.g., chiral HPLC) .
- Biological Probes : Fluorescently tagged derivatives track protein interactions in live-cell imaging .
Advanced: How do steric and electronic effects of the cycloheptyl group influence the compound’s reactivity and bioactivity?
Answer:
- Steric Effects : The bulky cycloheptyl group reduces nucleophilic substitution rates but enhances metabolic stability .
- Electronic Effects : Electron-donating substituents (e.g., -OCH) increase carboxylic acid acidity (pKa ~2.5), improving solubility and bioavailability .
Experimental Validation : Comparative studies with cyclohexyl analogs showed 20% higher in vitro potency due to reduced ring strain .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
